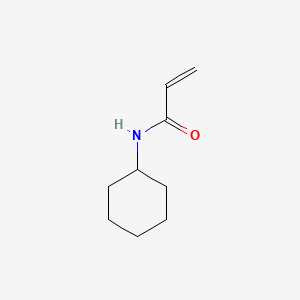
Acrylamide, N-cyclohexyl-
Descripción general
Descripción
Acrylamide, N-cyclohexyl-, also known as N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide, is an organic compound . It is a derivative of acrylamide, which is a white odorless solid, soluble in water and several organic solvents . Acrylamide is a vinyl-substituted primary amide .
Synthesis Analysis
The synthesis of N-cyclohexyl-acrylamide (NCA) molecule has been described in various studies . One study reported a metal-free photoredox-catalyzed cyclization reaction of N-aryl acrylamide that provides synthetically valuable oxindole derivatives . Another study discussed the synthesis of hydrogels using N-cyclohexylacrylamide (NCA) and Acrylamide (AM) monomers .Molecular Structure Analysis
The molecular formula of N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide is C16H26N2O2 . Its average mass is 278.390 Da and its monoisotopic mass is 278.199432 Da .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .Physical And Chemical Properties Analysis
Acrylamide is a white crystalline solid at normal temperature and pressure . It has a melting point of 84 - 84.5°C and a boiling point of 125°C at 25 mmHg (3.3 kPa) .Aplicaciones Científicas De Investigación
Industrial and Polymer Applications
Acrylamide, a vinyl monomer, is extensively used for the synthesis of polyacrylamides. It's employed in various industrial processes, including the treatment of drinking water and as an additive in cosmetics. Its polymeric form, polyacrylamide, has wide-ranging applications such as in wastewater treatment, paper manufacturing, and as a soil conditioner. Polyacrylamide is also used in laboratory settings as a solid support for protein electrophoresis (Friedman, 2003).
Environmental Fate and Biodegradability
In the environment, acrylamide demonstrates high mobility in soil and can travel long distances in groundwater. It is biodegradable and not absorbed by sediments or significantly affected by water treatment processes. This environmental behavior is crucial for understanding its fate and potential impacts when used in various industrial applications (Smith & Oehme, 1991).
Biochemical Studies and Toxicity
Acrylamide has been studied extensively in terms of its biochemical interactions and potential toxic effects. It is known to cause deleterious effects on renal and hepatic physiology, as evidenced in studies involving acrylamide-treated rats. These studies have shown dose-dependent alterations in blood chemistry and cytometry parameters, indicating its impact on liver and kidney functions (Rivadeneyra-Domínguez et al., 2018).
Applications in Bioengineering
Poly(N-isopropyl acrylamide), a derivative of acrylamide, has been used significantly in bioengineering applications. It is particularly notable for its role in the nondestructive release of biological cells and proteins from substrates. This has applications in studying extracellular matrices, cell sheet engineering, tumor spheroid formation, bioadhesion, and individual cell manipulation (Cooperstein & Canavan, 2010).
Chemical Modification and Surface Grafting
Research has been conducted on the grafting of acrylamide onto surfaces, such as polyethylene, using peroxide initiators. This demonstrates its potential in surface modification, which could have various industrial and research applications. However, this process requires further development for commercial use (Kildal, Olafsen & Stori, 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There are ongoing research efforts to explore the properties and applications of acrylamide and its derivatives . For instance, one study reported a novel metal-free photoredox-catalyzed cyclization reaction of N-aryl acrylamide that provides synthetically valuable oxindole derivatives . Another study conducted a systematic review on the mercaptoacid metabolites of acrylamide .
Propiedades
IUPAC Name |
N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFVKWBSWWAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184703 | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylamide, N-cyclohexyl- | |
CAS RN |
3066-72-6 | |
| Record name | N-Cyclohexylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

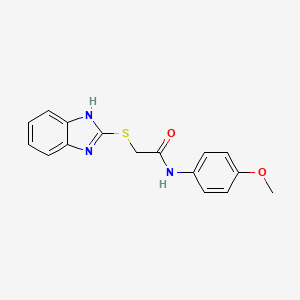
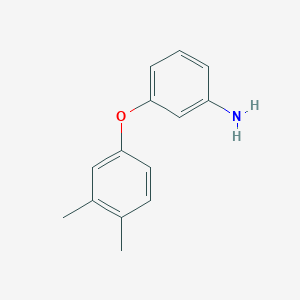
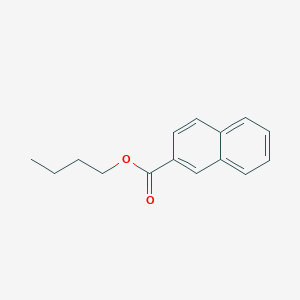

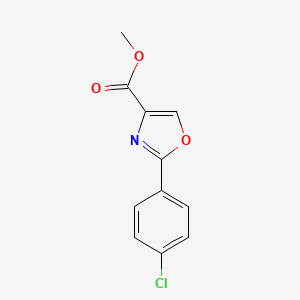
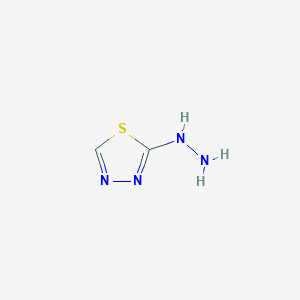
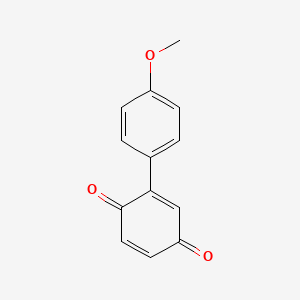

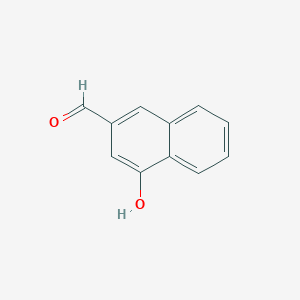
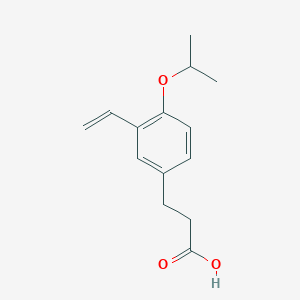
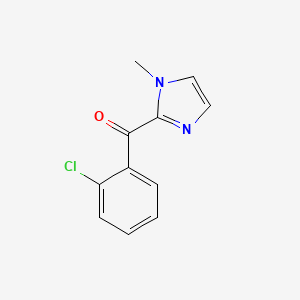


![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)